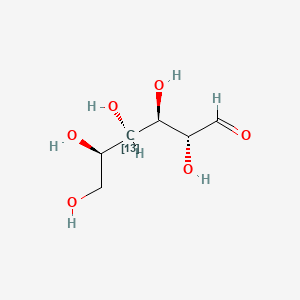
D-Allose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Allose-13C-2: is a stable isotope-labeled compound of D-Allose, a rare monosaccharide. D-Allose is an aldohexose, which is a C-3 epimer of D-Glucose. It is rarely found in nature and has attracted significant attention due to its various physiological and pharmaceutical properties . The 13C labeling in this compound makes it particularly useful in scientific research, especially in metabolic studies and tracing experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose can be synthesized chemically and enzymatically. Chemically, it can be prepared from D-Ribose through cyanohydrin reaction, followed by reduction with sodium amalgam and purification . Another method involves the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate .
Industrial Production Methods: Biotechnological methods have been developed for the production of D-Allose. These methods involve the use of D-Allose-producing enzymes such as L-Rhamnose isomerase, Ribose-5-phosphate isomerase, and Galactose-6-phosphate isomerase . These enzymes convert D-Psicose to D-Allose under specific conditions .
Chemical Reactions Analysis
Types of Reactions: D-Allose undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form D-Allonic acid and reduced to form D-Allitol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogenation over a catalyst are commonly used.
Substitution: Various protecting groups can be introduced and removed under acidic or basic conditions.
Major Products:
Oxidation: D-Allonic acid
Reduction: D-Allitol
Substitution: Various protected derivatives of D-Allose.
Scientific Research Applications
D-Allose-13C-2 has a wide range of applications in scientific research:
Chemistry: Used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cell metabolism and its potential as a cryoprotectant.
Medicine: Studied for its anti-cancer, anti-tumor, anti-inflammatory, and immunosuppressant properties.
Industry: Potential use as a low-calorie sweetener and in the production of functional foods.
Mechanism of Action
D-Allose exerts its effects through various molecular pathways. It interacts with thioredoxin-interacting protein molecules, regulating reactive oxygen species, inducing cell cycle arrest, and promoting apoptosis . These mechanisms contribute to its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
D-Allulose: An isomer of D-Allose with similar low-calorie sweetening properties.
D-Psicose: Another rare sugar with potential health benefits.
D-Glucose: A common sugar, structurally similar but with different physiological effects.
Uniqueness: D-Allose is unique due to its rare occurrence in nature and its diverse physiological functions, including anti-cancer and cryoprotective properties . The 13C labeling in D-Allose-13C-2 enhances its utility in metabolic studies and tracing experiments .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(413C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i6+1 |
InChI Key |
GZCGUPFRVQAUEE-JZVKJSLXSA-N |
Isomeric SMILES |
C([C@H]([13C@H]([C@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















